![molecular formula C15H12Cl2N2O3 B7758310 2-(2,4-dichlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B7758310.png)
2-(2,4-dichlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide
Overview
Description
2-(2,4-dichlorophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C15H12Cl2N2O3 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Strategy to Prepare Complexes : A study by Fekri and Zaky (2014) utilized ball milling as a green strategy to prepare complexes with 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide. The antimicrobial and antioxidant activities of these complexes were evaluated, showing potential for biomedical applications (Fekri & Zaky, 2014).
Potential as O,N,O Donors for Metal Complexation : Polo-Cerón, Hincapié-Otero, and Joaqui-Joaqui (2021) synthesized and characterized N-acylhydrazones, assessing their potential as O,N,O donors for Cu2+ complexation. This research contributes to the understanding of ligand-metal interactions (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).
Lipase and α-Glucosidase Inhibition : Bekircan, Ülker, and Menteşe (2015) investigated novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for their lipase and α-glucosidase inhibition properties. This research has implications in the development of therapeutic agents for diseases like diabetes (Bekircan, Ülker, & Menteşe, 2015).
Copper Complex Synthesis and Characterization : Wang and Lian (2015) synthesized and characterized copper complexes based on N-acylsalicylhydrazone and other ligands. These complexes exhibit luminescence properties, which could have applications in material science (Wang & Lian, 2015).
Antimicrobial and Enzyme Inhibition Studies : Aziz‐ur‐Rehman et al. (2014) synthesized N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides and evaluated their antibacterial and enzyme inhibition activities. These molecules could be valuable in the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2014).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-4-5-14(13(17)7-11)22-9-15(21)19-18-8-10-2-1-3-12(20)6-10/h1-8,20H,9H2,(H,19,21)/b18-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQLIXZXYJHLH-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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